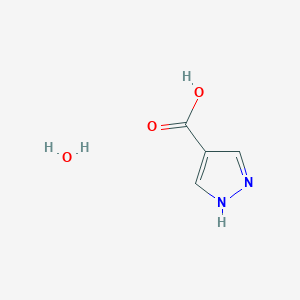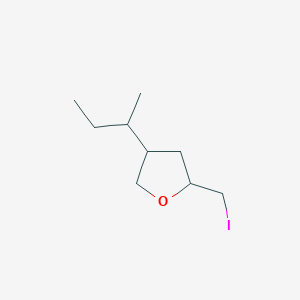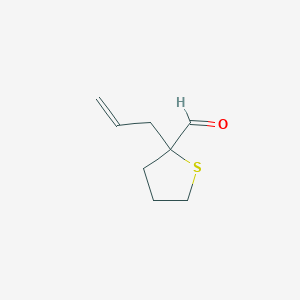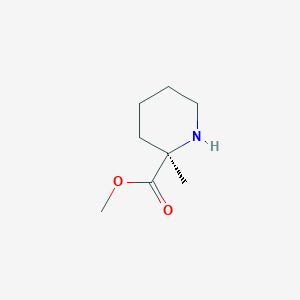
(E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound with a unique structure that includes an isoquinoline ring substituted with an ethyl group and a hydroxycarboximidamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.
Formation of Hydroxycarboximidamide Group: The hydroxycarboximidamide group can be introduced through the reaction of the isoquinoline derivative with hydroxylamine and a suitable carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxycarboximidamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxo derivatives of the isoquinoline ring.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
科学的研究の応用
(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
7-Ethylisoquinoline-1-carboximidamide: Lacks the hydroxy group, resulting in different reactivity and biological activity.
N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the ethyl group, affecting its chemical properties and applications.
Isoquinoline-1-carboximidamide: The parent compound without the ethyl or hydroxy substitutions.
Uniqueness
(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both the ethyl and hydroxycarboximidamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for a broader range of applications and interactions with molecular targets.
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
7-ethyl-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C12H13N3O/c1-2-8-3-4-9-5-6-14-11(10(9)7-8)12(13)15-16/h3-7,16H,2H2,1H3,(H2,13,15) |
InChIキー |
RMPWUYOBWFRJPX-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |
正規SMILES |
CCC1=CC2=C(C=C1)C=CN=C2C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


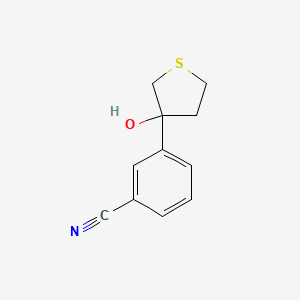
![5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201704.png)
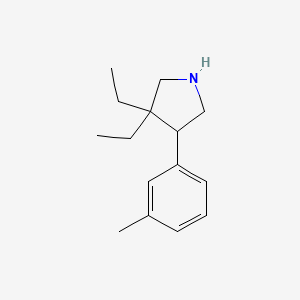
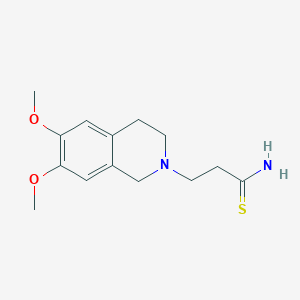
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
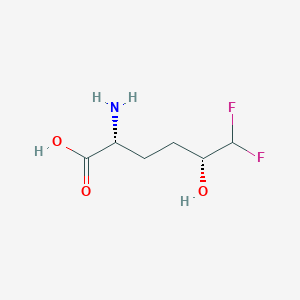

methanol](/img/structure/B13201717.png)
